ethyl 3-(3,4-dimethoxyphenyl)acrylate
Description
Ethyl 3-(3,4-dimethoxyphenyl)acrylate (CAS: 20583-78-2; molecular formula: C₁₃H₁₆O₄) is a cinnamate derivative characterized by an ethyl ester group attached to a 3,4-dimethoxyphenyl-substituted acrylic acid backbone. This compound is part of a broader class of cinnamate esters widely studied for applications in cosmetics, pharmaceuticals, and materials science due to their UV-absorbing, antioxidant, and bioactive properties . Its molecular weight is 236.26 g/mol, with a density of 1.099 g/cm³ .
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3 |
InChI Key |
SUFLQJBENWTBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(3,4-dimethoxyphenyl)propionic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: ethyl 3-(3,4-dimethoxyphenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)propionic acid.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(3,4-dimethoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. It can act as an electron acceptor, stabilizing reactive intermediates and facilitating the formation of stable products. Additionally, its structural features enable it to bind to specific enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between ethyl 3-(3,4-dimethoxyphenyl)acrylate and its analogs:
Table 1: Structural and Physical Comparison
| Compound | Ester Group | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | Ethyl | 3,4-dimethoxy | C₁₃H₁₆O₄ | 236.26 | High-density liquid; sunscreen potential |
| Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate | Isoamyl | 3,4-dimethoxy | C₁₆H₂₂O₄ | 278.34 | SPF 37.10; yellowish liquid |
| (E)-Mthis compound | Methyl | 3,4-dimethoxy | C₁₂H₁₄O₄ | 222.24 | Antioxidant; inhibits carbonic anhydrase |
| Ethyl 3-(4-methoxyphenyl)acrylate | Ethyl | 4-methoxy | C₁₂H₁₄O₃ | 206.24 | Research chemical; lower polarity |
| (E)-3-(Pyridin-3-yl)propyl analog | Pyridin-3-ylpropyl | 3,4-dimethoxy | C₂₀H₂₁NO₄ | 363.39 | Antioxidant; NSAID derivative |
Key Observations :
- Ester Group Impact : Larger ester groups (e.g., isoamyl) increase molecular weight and hydrophobicity, enhancing UV absorption and SPF efficacy .
- Substituent Position: The 3,4-dimethoxy configuration broadens UV protection compared to mono-methoxy derivatives (e.g., 4-methoxy) due to extended conjugation .
- Density and Polarity : this compound’s density (1.099 g/cm³) suggests moderate polarity, aligning with its liquid state and solubility in organic solvents like dichloromethane .
Key Findings :
- SPF Efficacy : The isoamyl derivative’s SPF of 37.10 highlights the role of ester chain length in enhancing UV protection .
- Antioxidant Potential: Methyl analogs exhibit significant carbonic anhydrase-II inhibition, suggesting utility in treating glaucoma and epilepsy .
- Antiviral Activity : Ethyl 3-(3,4-dihydroxyphenyl)acrylate shows anti-HIV activity, though methoxy-to-hydroxyl substitution is critical for this function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
